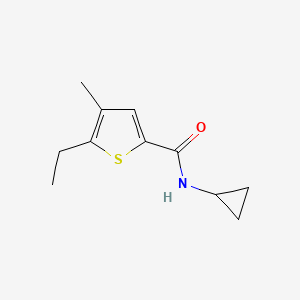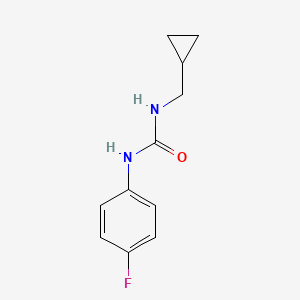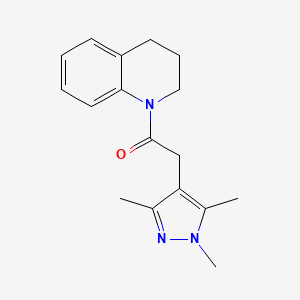
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce seizure activity, alleviate pain, and reduce inflammation. In addition, it has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is its potent pharmacological activity. This makes it an ideal candidate for use in preclinical studies aimed at evaluating the efficacy of novel therapeutic agents. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the exploration of the compound's potential applications in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. In addition, there is also a need for further studies aimed at elucidating the precise mechanism of action of this compound, which could help to inform the development of more effective therapeutic agents.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities, and has also shown promise in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide can be achieved through several methods. One of the most commonly used methods is the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction mixture is then subjected to purification by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. In addition, this compound has also shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-9-7(2)6-10(14-9)11(13)12-8-4-5-8/h6,8H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHFKWLHAWHXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)


![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)



![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)

